molecular formula C42H48N2O6 B1588734 2,2'-Bisnalmefene CAS No. 176220-84-1

2,2'-Bisnalmefene

Cat. No. B1588734
M. Wt: 676.8 g/mol
InChI Key: DEKUTJDLMXTWRE-CVQRZJKKSA-N
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Description

2,2'-Bisnalmefene, also known as BNME, is a synthetic compound belonging to the family of bisnalamines. It is a colorless and water-soluble substance with a molecular weight of 441.6 g/mol. BNME has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is used as a reagent in various scientific experiments and as a drug in the treatment of certain medical conditions.

Scientific Research Applications

Insecticides with Ecdysteroidal and Juvenile Hormone Activity

2,2'-Bisnalmefene has been studied in the context of insecticides that mimic insect growth and developmental hormones. These insecticides, such as bisacylhydrazines, interact with ecdysteroid receptor proteins and exhibit selective toxicity to certain pests, offering a benign ecotoxicological profile (Dhadialla, Carlson, & Le, 1998).

Analytical Chemistry

In analytical chemistry, methods have been developed to determine related substances in pharmaceutical formulations, including 2,2'-Bisnalmefene. For instance, an HPLC method was established for determining bisnalmefene in nalmefene hydrochloride injection, highlighting its relevance in quality control and drug analysis (Yu Xinya, Wei, Wu Lida, & Yang Lihong, 2010).

Stability Studies

Stability studies of pharmaceutical products containing 2,2'-Bisnalmefene have been conducted. These studies, such as the one on Revex (nalmefene hydrochloride injection), are crucial in determining the shelf life and degradation products, including 2,2'-Bisnalmefene, under various storage conditions (Brittain et al., 1996).

Pharmacodynamic Interactions

Research on pharmacodynamic interactions in anesthesia has involved 2,2'-Bisnalmefene. These studies explore how certain drugs, including bisnalmefene, influence parameters like Bispectral Index during anesthesia, contributing to a better understanding of anesthetic depth and drug interactions (Bouillon et al., 2004).

Copper Complexes for Medical Applications

The formation of copper complexes with bis(thiosemicarbazones), which include compounds like 2,2'-Bisnalmefene, has significant biological activity. These complexes have potential applications in anti-cancer therapies and nuclear medicine, emphasizing the versatility of bisnalmefene derivatives in various medical fields (Paterson & Donnelly, 2011).

Synergistic Effects in Cancer Therapy

Studies have investigated the synergistic effects of compounds like 2,2'-Bisnalmefene in inducing apoptosis in cancer cells. These insights contribute to developing effective combination therapies for cancer treatment (Nair et al., 2007).

properties

IUPAC Name

(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKUTJDLMXTWRE-CVQRZJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938772
Record name 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bisnalmefene

CAS RN

176220-84-1
Record name 2,2'-Bis(6-deoxo-6-methylenenaltrexone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176220841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HG Brittain, L Lafferty, P Bousserski… - PDA Journal of …, 1996 - journal.pda.org
The stability of Revex™, nalmefene hydrochloride injection, has been studied at several temperatures for periods up to 36 months. The data were obtained using a HPLC method for the …
Number of citations: 4 journal.pda.org
SS Murthy, HG Brittain - Journal of pharmaceutical and biomedical analysis, 1996 - Elsevier
The short-term stability of Revex, nalmefene hydrochloride injection, was determined in a number of diluents commonly employed for intravenous use. An HPLC method was used to …
Number of citations: 18 www.sciencedirect.com
T Zhang, M Li, X Han, G Nie, A Zheng - AAPS PharmSciTech, 2022 - Springer
The purpose of this work is to explore the effects of novel absorption enhancers on the nasal absorption of nalmefene hydrochloride (NMF). First, the influence of absorption enhancers …
Number of citations: 5 link.springer.com
HG Brittain - Analytical Profiles of Drug Substances and Excipients, 1996 - Elsevier
Publisher Summary This chapter discusses the physical properties, methods of preparation, and analysis of nalmefene hydrochloride, which is a pure narcotic antagonist and an analog …
Number of citations: 6 www.sciencedirect.com

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